molecular formula C9H20N2 B15279697 1-(4-(aminomethyl)cyclohexyl)-N-methylmethanamine

1-(4-(aminomethyl)cyclohexyl)-N-methylmethanamine

Cat. No.: B15279697
M. Wt: 156.27 g/mol
InChI Key: XHGSBBFXHHCBNQ-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)cyclohexyl)-N-methylmethanamine is a cyclohexane-based amine derivative featuring an aminomethyl group at the 4-position of the cyclohexyl ring and an N-methylmethanamine substituent.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

[4-(methylaminomethyl)cyclohexyl]methanamine

InChI

InChI=1S/C9H20N2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-9,11H,2-7,10H2,1H3

InChI Key

XHGSBBFXHHCBNQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC(CC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(aminomethyl)cyclohexyl)-N-methylmethanamine typically involves the reaction of cyclohexylamine with formaldehyde and methylamine. The process can be summarized as follows:

    Cyclohexylamine: reacts with to form an intermediate.

  • The intermediate then reacts with methylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)cyclohexyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylmethylamine derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

1-(4-(Aminomethyl)cyclohexyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(aminomethyl)cyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-(aminomethyl)cyclohexyl)-N-methylmethanamine with structurally related cyclohexylamine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Applications/Research Findings
1-(4-(Aminomethyl)cyclohexyl)-N-methylmethanamine C₉H₂₀N₂ ~156.27 g/mol* 4-aminomethyl, N-methylmethanamine N/A Hypothesized use as a pharmaceutical intermediate (inferred from analogues)
N-Methylcyclohexylamine C₇H₁₅N 113.20 g/mol Cyclohexyl, N-methyl 100-60-7 Solvent, catalyst, or intermediate in organic synthesis
1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine C₉H₂₀N₂ 156.27 g/mol 1-aminomethyl, N,N-dimethyl 933701-05-4 Potential ligand for metal coordination or enzyme inhibition due to tertiary amines
1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine Hydrochloride C₉H₁₈ClF₂N 234.71 g/mol 4-difluoromethyl, N-methylmethanamine (HCl salt) 2445791-59-1 Investigated for enhanced bioavailability and CNS penetration (fluorine effect)
N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride C₁₃H₂₀Cl₂N₂ 275.22 g/mol 4-chlorobenzyl, 1,4-diamine (HCl salt) 1353956-59-8 Antimicrobial or anticancer research (chlorinated aromatic moiety)

*Calculated based on analogous structures.

Key Differences and Research Insights:

Substituent Effects on Bioactivity: The difluoromethyl variant (CAS 2445791-59-1) exhibits increased lipophilicity compared to non-fluorinated analogues, enhancing blood-brain barrier permeability .

Synthetic Utility: The synthesis of N4-(1-(aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine () demonstrates the use of cyclohexylamine derivatives as intermediates in heterocyclic drug development .

Structural Flexibility :

  • The 4-nitrophenyl derivative (CAS 2228611-13-8) highlights how aromatic substituents can shift applications toward photodynamic therapy or nitro-reductase substrates .

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